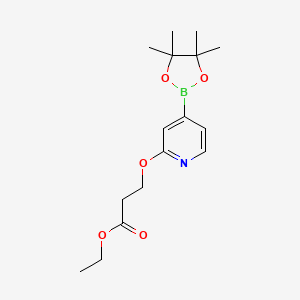

Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate

Beschreibung

Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is an organoboron compound featuring a pyridine core substituted with a pinacol boronate ester and an ethyl propanoate group linked via an ether bond.

Eigenschaften

CAS-Nummer |

1346697-37-7 |

|---|---|

Molekularformel |

C16H24BNO5 |

Molekulargewicht |

321.2 g/mol |

IUPAC-Name |

ethyl 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate |

InChI |

InChI=1S/C16H24BNO5/c1-6-20-14(19)8-10-21-13-11-12(7-9-18-13)17-22-15(2,3)16(4,5)23-17/h7,9,11H,6,8,10H2,1-5H3 |

InChI-Schlüssel |

ZVERJDBJMXJKSF-UHFFFAOYSA-N |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)OCCC(=O)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate typically involves the reaction of 4-bromo-2-hydroxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds under mild conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified with ethyl 3-bromopropanoate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or phenol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in hydrolysis reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used in oxidation reactions.

Major Products

Cross-Coupling Products: Various biaryl or styrene derivatives.

Hydrolysis Products: Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoic acid.

Oxidation Products: Corresponding alcohols or phenols.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry:

Material Science: Used in the preparation of advanced materials, such as polymers and nanomaterials.

Chemical Biology: Employed in the study of biological systems and the development of chemical probes.

Wirkmechanismus

The mechanism of action of Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

The table below summarizes key structural analogs, their molecular properties, and applications:

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Structural Differences vs. Target Compound | Key Applications/Synthesis Insights | References |

|---|---|---|---|---|---|

| Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate | C₁₇H₂₄BNO₅ | 335.21 | Reference compound | Cross-coupling; pro-drug design | [4], [8] |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate (4a) | C₁₈H₂₇BO₄ | 334.22 | Pyridine replaced with phenyl; propanoate chain | Suzuki coupling intermediates; 56% yield via Cs₂CO₃/THF | [8], [12] |

| Ethyl 2-methyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxypropanoate (1224449-13-1) | C₁₇H₂₆BNO₅ | 335.21 | Methyl substitution on propanoate chain | Enhanced lipophilicity; catalytic applications | [17] |

| Ethyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)butanoate (FF-7625) | C₁₅H₂₅BN₂O₄ | 308.18 | Pyridine replaced with pyrazole; butanoate chain | Bioactive molecule synthesis | [14] |

| Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (859169-20-3) | C₁₅H₂₁BO₄ | 292.14 | Acetate ester; phenyl instead of pyridine | Solubility studies; polymer precursors | [16] |

Electronic and Physicochemical Properties

- Ester Chain Effects: Propanoate chains (vs. acetate or butanoate) balance lipophilicity and metabolic stability, critical for drug design .

- Thermal Properties : Predicted boiling points for tert-butyl analogs (e.g., 412.6°C ) suggest high thermal stability, advantageous for high-temperature reactions.

Biologische Aktivität

Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate can be represented as follows:

- Molecular Formula : CHBO

- CAS Number : 1009307-13-4

- Molecular Weight : 226.08 g/mol

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 226.08 g/mol |

| Boiling Point | Not available |

| Purity | Specification required |

The compound exhibits various biological activities primarily attributed to its dual pharmacophore structure. It functions as an inhibitor of phosphodiesterase type IV (PDE4), which plays a crucial role in the regulation of inflammatory responses by increasing intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels can lead to reduced inflammation and bronchial hyperreactivity, making this compound a candidate for treating respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Therapeutic Applications

- Anti-inflammatory Effects : The inhibition of PDE4 has been linked to anti-inflammatory effects in various models of inflammation.

- Respiratory Diseases : The compound has shown promise in alleviating symptoms associated with asthma and COPD due to its ability to relax bronchial smooth muscle and reduce mucus production .

- Neurological Impact : Preliminary studies suggest potential applications in treating anxiety disorders through modulation of neurotransmitter pathways .

Study 1: PDE4 Inhibition in Asthma Models

A study investigated the efficacy of Ethyl 3-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)propanoate in a murine model of asthma. The results indicated a significant reduction in airway hyperresponsiveness and inflammatory cell infiltration in the lungs compared to controls. The compound effectively increased cAMP levels, leading to decreased release of pro-inflammatory cytokines.

Study 2: Anti-Allergic Properties

In a clinical trial involving patients with allergic rhinitis, the compound was administered alongside standard treatments. Patients reported improved symptoms and reduced reliance on antihistamines. The mechanism was attributed to the compound's ability to inhibit mast cell degranulation and histamine release .

Table 2: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.